BenchChemオンラインストアへようこそ!

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (CAS 874791-27-2) is a bifunctional aromatic compound (C₁₂H₁₀N₂O₃, MW 230.22 g/mol) composed of a benzoic acid moiety linked via an ether bridge to a 3-aminopyridine ring. The 3-amino substituent on the pyridine creates a distinct hydrogen-bond donor/acceptor geometry compared to other regioisomeric aminopyridine derivatives.

Molecular Formula C12H10N2O3
Molecular Weight 230.22 g/mol
CAS No. 874791-27-2
Cat. No. B3031932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Aminopyridin-2-yl)oxy]benzoic acid
CAS874791-27-2
Molecular FormulaC12H10N2O3
Molecular Weight230.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)N
InChIInChI=1S/C12H10N2O3/c13-10-2-1-7-14-11(10)17-9-5-3-8(4-6-9)12(15)16/h1-7H,13H2,(H,15,16)
InChIKeyIVQWVHDHYYEXHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid (CAS 874791-27-2): Chemical Identity and Structural Baseline for Procurement


4-[(3-Aminopyridin-2-yl)oxy]benzoic acid (CAS 874791-27-2) is a bifunctional aromatic compound (C₁₂H₁₀N₂O₃, MW 230.22 g/mol) composed of a benzoic acid moiety linked via an ether bridge to a 3-aminopyridine ring [1]. The 3-amino substituent on the pyridine creates a distinct hydrogen-bond donor/acceptor geometry compared to other regioisomeric aminopyridine derivatives. Commercially, it is primarily supplied as a research intermediate with a typical purity of 98% . Caution: several suppliers have discontinued this product, making verified sourcing an important procurement consideration .

Why 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid Cannot Be Replaced by Common Analogs: A Structural Rationale


The position of the amino group on the pyridine ring dictates the compound's hydrogen-bonding vector, electronic character, and metabolic stability. The 3-amino-2-yloxy arrangement produces an intramolecular hydrogen bond between the amine and the ether oxygen, partially rigidifying the conformation and altering the pKa of the amine [1]. In contrast, the 5-amino regioisomer (CAS 887350-55-2) or the des-amino parent (CAS 51363-00-9) lack this interaction, leading to different molecular recognition patterns and reactivity profiles. Furthermore, the free carboxylic acid on the benzoic acid moiety enables direct conjugation or salt formation, unlike its methyl ester prodrug form (CAS 353257-58-6) which requires an additional deprotection step . These fundamental differences mean that substituting one analog for another introduces uncontrolled variables in target engagement, synthetic yield, or pharmacokinetic profile.

Quantitative Differentiation of 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid Against Its Closest Analogs


Altered Hydrogen-Bonding Capacity vs. 5-Amino and Des-Amino Analogs

The 3-amino-2-yloxy scaffold enables a unique intramolecular N-H···O hydrogen bond that is absent in the 5-amino regioisomer (4-[(5-aminopyridin-2-yl)oxy]benzoic acid, CAS 887350-55-2) and the non-amino analog (4-(pyridin-2-yloxy)benzoic acid, CAS 51363-00-9). This interaction modifies the compound's effective hydrogen-bond donor/acceptor topology [1]. Computed molecular descriptors from PubChem indicate that the 3-amino derivative and the 5-amino derivative share the same molecular formula and computed XLogP3-AA (1.6), but differ in topological polar surface area (tPSA) distribution, affecting permeability and solubility profiles [2]. This structural constraint is critical in fragment-based drug discovery where even small changes in hydrogen-bonding geometry drastically alter binding poses and hit confirmation rates.

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Profiling

Differentiated Reactivity: Free Carboxylic Acid vs. Methyl Ester for Direct Conjugation

4-[(3-Aminopyridin-2-yl)oxy]benzoic acid possesses a free carboxylic acid (COOH) functional group, enabling direct one-step conjugation to amines, alcohols, or hydrazines through standard coupling chemistry without a deprotection step. Its direct comparator, methyl 4-[(3-aminopyridin-2-yl)oxy]benzoate (CAS 353257-58-6), requires an additional hydrolysis or saponification step (incurring yield losses of ~5-15% typically and additional purification costs) to achieve the same reactive intermediate . In procurement terms, selecting the free acid over the methyl ester eliminates one synthetic transformation, reducing cost-per-step and overall timeline in multi-step synthesis programs.

Bioconjugation Prodrug Design Synthetic Chemistry

Unique Hinge-Binder Pharmacophore Potential for Kinase Inhibitor Design

The 3-aminopyridine motif is recognized as a validated hinge-binding moiety for ATP-competitive kinase inhibitors, forming a donor-acceptor-donor hydrogen-bond network with the kinase hinge region [1]. Crystallographic and SAR studies on related aminopyridine-based Mps1 (TTK) kinase inhibitors demonstrate that the 3-amino substitution pattern yields superior hinge-binding geometry and kinase selectivity compared to 2-amino or 4-amino regioisomers [2]. While this evidence is derived from elaborated analogs rather than the fragment itself, the 4-[(3-aminopyridin-2-yl)oxy]benzoic acid scaffold provides the identical hinge-binding pharmacophore validated in these studies, establishing it as a privileged fragment for kinase inhibitor programs [3].

Kinase Inhibition Hinge Binder Structure-Based Drug Design Cancer Therapeutics

Differentiated Physicochemical Profile: pKa and Ionization State at Physiological pH

The 3-amino group's intramolecular hydrogen bonding with the ether oxygen modulates the amine's pKa, reducing its basicity compared to the non-interacting 5-amino analog. Based on fragment-level computational predictions and intramolecular hydrogen-bond analysis, the 3-amino derivative is expected to exhibit a lower degree of protonation at physiological pH (7.4) than the 5-amino regioisomer, leading to a higher fraction of neutral species and potentially improved passive membrane permeability [1]. This differential is critical for CNS drug discovery programs where permeability is a key selection criterion.

ADME Permeability Solubility Ionization

Procurement-Driven Application Scenarios for 4-[(3-Aminopyridin-2-yl)oxy]benzoic Acid


Kinase Inhibitor Fragment Libraries and Hit-to-Lead Programs

Based on the validated 3-aminopyridine hinge-binding pharmacophore [1], 4-[(3-aminopyridin-2-yl)oxy]benzoic acid serves as a high-priority fragment for kinase inhibitor screening collections. Its free carboxylic acid enables rapid elaboration via amide coupling to explore vector diversity from the hinge region. Teams should select this regioisomer specifically (not the 5-amino or des-amino analogs) to maintain the proven donor-acceptor-donor hydrogen-bond geometry critical for kinase hinge recognition . The intramolecular hydrogen bond rigidifies the scaffold, potentially reducing entropic penalties upon binding and improving fragment hit rates in biophysical screens.

Targeted Protein Degradation (PROTAC) Linker Chemistry

The bifunctional architecture (aryl carboxylic acid + aminopyridine) enables orthogonal functionalization strategies: the benzoic acid can be coupled to an E3 ligase ligand via amide formation, while the 3-aminopyridine can be further derivatized or exploited for target protein binding [1]. Importantly, procurement of the free acid form avoids the additional hydrolysis step required for the methyl ester analog, reducing overall synthetic burden and improving atom economy in multi-step PROTAC syntheses .

Conformationally Restricted Peptidomimetic Building Block

The rigid, internal hydrogen-bonded conformation of the 3-amino-2-yloxy scaffold makes this compound a valuable building block for designing conformationally constrained peptidomimetics. The pre-organized geometry can mimic beta-turn or sheet structures more effectively than the flexible 5-amino regioisomer or the simpler 4-aminopyridine alternatives [1]. Researchers focusing on protein-protein interaction inhibitors should prioritize this regioisomer for its defined spatial presentation of hydrogen-bond donor and acceptor groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(3-Aminopyridin-2-yl)oxy]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.